molecular formula C11H14Cl2N2O2 B15294911 Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2(Anagrelide Impurity A)

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2(Anagrelide Impurity A)

Cat. No.: B15294911
M. Wt: 279.13 g/mol
InChI Key: GXKCDDOGWWCMAO-UFYQYTSASA-N
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Description

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 is a labeled analogue of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine, which is an impurity of Anagrelide. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 typically involves the reaction of 6-amino-2,3-dichlorobenzylamine with ethyl glyoxylate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of the 13C2 isotope .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and experimental conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies and other research applications. This labeling provides a distinct advantage in experiments requiring high sensitivity and specificity.

Properties

Molecular Formula

C11H14Cl2N2O2

Molecular Weight

279.13 g/mol

IUPAC Name

ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate

InChI

InChI=1S/C11H14Cl2N2O2/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13/h3-4,15H,2,5-6,14H2,1H3/i6+1,10+1

InChI Key

GXKCDDOGWWCMAO-UFYQYTSASA-N

Isomeric SMILES

CCO[13C](=O)[13CH2]NCC1=C(C=CC(=C1Cl)Cl)N

Canonical SMILES

CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N

Origin of Product

United States

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